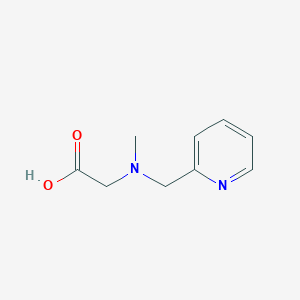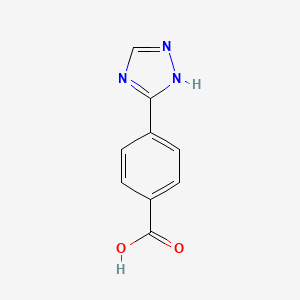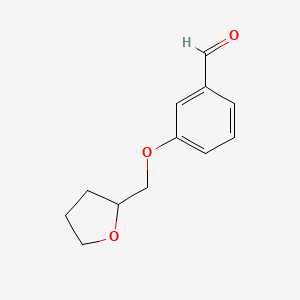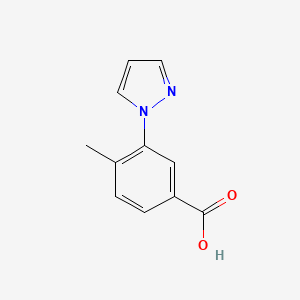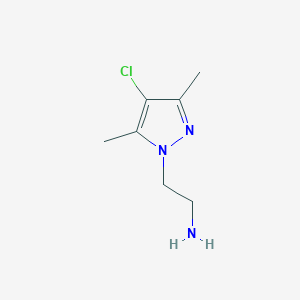
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of chlorine and methyl groups on the pyrazole ring and an ethanamine side chain suggests that this compound could exhibit interesting chemical and biological properties.
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, they do provide insights into related compounds. For instance, the synthesis of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol involves the formation of a pyrazole derivative, which could be similar to the synthesis of the compound . The synthesis likely involves the introduction of the ethanamine group to the pyrazole core, which may be achieved through a substitution reaction.
Molecular Structure Analysis
The molecular structure of related pyrazole derivatives has been studied using X-ray diffraction and density functional theory (DFT) . These studies reveal the planarity of the benzene ring system and the dihedral angles between the pyrazole rings and the benzene ring. For 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, similar structural analyses would be expected to show the spatial arrangement of the pyrazole ring and the attached ethanamine group, which could influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be inferred from molecular docking studies and HOMO-LUMO analysis. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) of a related compound are localized over the molecule, indicating potential sites for charge transfer within the molecule . The molecular electrostatic potential study suggests that the negative regions are likely sites for electrophilic attack, while the positive regions are sites for nucleophilic attack . These insights can be applied to understand the reactivity of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine in various chemical reactions.
Physical and Chemical Properties Analysis
The physical properties such as luminescence have been investigated for related compounds, indicating that 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine may also exhibit such properties . The chemical properties, including the potential for interaction with biological targets, can be extrapolated from molecular docking studies, which show that similar compounds may exhibit inhibitory activity against specific proteins . The vibrational spectra and theoretical studies provide additional information on the stability and electronic properties of the compound .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrazoles are recognized for their role as pharmacophores in numerous biologically active compounds, offering a versatile template for both combinatorial and medicinal chemistry. Their synthesis often involves condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods yield heterocyclic appended pyrazoles with potential yields under various conditions, including microwave irradiation, thereby extending the categories of heterocyclic systems with widespread bioactive potentials (Dar & Shamsuzzaman, 2015).
Biological Activities and Therapeutic Targets
Pyrazole derivatives exhibit a wide array of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The structural versatility of pyrazoles allows for the development of molecules with specific therapeutic targets, including neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases. Pyrazolines, in particular, have shown neuroprotective properties, with studies covering structure-activity relationships (SARs), molecular docking simulation, anticholinesterase (anti-AChE), and monoamine oxidase (MAO A/B) inhibitory actions, indicating their potential in managing neurodegenerative diseases (Ahsan et al., 2022).
Anticancer Applications
Pyrazoline derivatives have been synthesized and studied for their anticancer activity, highlighting the significant biological effects these compounds can exhibit. The synthesis strategies and the study of pyrazoline derivatives' biological activity form a crucial area of research in pharmaceutical chemistry, aiming to explore and enhance their anticancer potentials (Ray et al., 2022).
Mechanisms of Action
In addition to their diverse biological activities, pyrazoline-based compounds have been identified as promising scaffolds for the inhibition of monoamine oxidase (MAO), a critical enzyme target for treating psychiatric disorders. The selectivity and activity of pyrazoline derivatives towards MAO isoenzymes depend on the substitution patterns within the pyrazoline nucleus, offering insights into the design of more effective therapeutic agents (Mathew et al., 2013).
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJTZFXCKUWHFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424438 |
Source


|
| Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
CAS RN |
925634-46-4 |
Source


|
| Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)
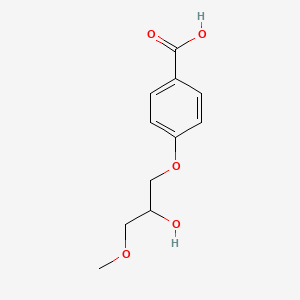
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

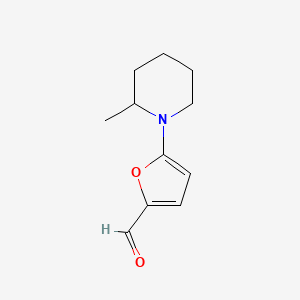
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)
